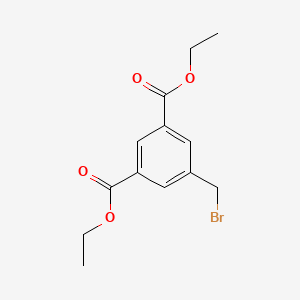

Diethyl 5-(Bromomethyl)isophthalate

Description

Properties

CAS No. |

156750-11-7 |

|---|---|

Molecular Formula |

C13H15BrO4 |

Molecular Weight |

315.16 g/mol |

IUPAC Name |

diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C13H15BrO4/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

ILAPNOZLUVIFOS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)CBr)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) Dimethyl 5-(Bromomethyl)isophthalate

- Structure : Methyl esters instead of ethyl esters; molecular formula C₁₀H₉BrO₄ (MW: 273.08 g/mol).

- Properties : Higher volatility (boiling point: 159°C) and lower molecular weight compared to the diethyl analogue. Purity >98% (GC) .

- Applications : Used in MOF synthesis and as a brominated building block .

b) Diethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

- Structure : Replaces bromomethyl with a boronic ester group.

- Properties : Key in Suzuki-Miyaura cross-coupling reactions due to the boron moiety. Less reactive toward nucleophiles compared to bromomethyl derivatives .

c) Diethyl 5-(n-Amyloxy)isophthalate

- Structure : Features an ether (-O-amyl) group instead of bromomethyl.

- Synthesis : Prepared via etherification of dimethyl 5-hydroxyisophthalate with n-amyl bromide (85% yield) .

- Applications: Used in polymer chemistry and as a non-halogenated intermediate .

d) Dimethyl 5-Bromoisophthalate

Reactivity and Functional Group Analysis

Physical and Chemical Properties

Note: Data gaps exist for the diethyl bromomethyl derivative; properties inferred from analogues.

Preparation Methods

Reaction Conditions:

-

Reagents : 5-(Bromomethyl)isophthalic acid (1 eq), ethanol (excess), sulfuric acid (catalytic)

-

Procedure :

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Ethanol:Molar Ratio | 10:1 | Prevents diacid formation |

| H₂SO₄ Concentration | 2–3% (v/v) | Minimizes side reactions |

| Reaction Time | 6–8 hrs | Ensures complete esterification |

This method is scalable but requires careful control of acidity to avoid decomposition of the bromomethyl group.

Bromomethylation of Diethyl Isophthalate

An alternative approach introduces the bromomethyl group post-esterification, avoiding handling brominated acids directly.

Step 1: Synthesis of Diethyl 5-Methylisophthalate

Step 2: Radical Bromination

Comparative Bromination Efficiency:

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | CCl₄ | 80 | 75 |

| Br₂/H₂SO₄ | H₂SO₄ | 130 | 81 |

| Br₂/FeCl₃ | CH₂Cl₂ | 25 | 68 |

Bromine (Br₂) in fuming H₂SO₄ achieves higher yields but poses safety challenges.

One-Pot Synthesis via Friedel-Crafts Alkylation

Industrial patents describe a tandem alkylation-bromination process using isophthaloyl chloride.

Procedure:

Advantages:

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate esterification:

Energy Efficiency Comparison:

| Method | Time (hrs) | Energy (kWh/mol) |

|---|---|---|

| Conventional Reflux | 6 | 12.5 |

| Microwave | 0.5 | 3.2 |

Industrial-Scale Considerations

Quality Control Metrics:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | Ethanol <500 ppm | GC-MS |

| Bromide Content | <0.1% | Ion Chromatography |

Q & A

Q. How can researchers address sex/gender biases in toxicity studies of this compound?

- Answer : Adhere to SAGER guidelines ():

- In Vivo Models : Use both male and female organisms in DART (developmental and reproductive toxicity) studies.

- Data Stratification : Analyze outcomes by sex in pharmacokinetic studies.

- Limitations Disclosure : Discuss generalizability if sex-specific data are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.